Product packaging for Sarasinoside A1(Cat. No.:)

Sarasinoside A1

Cat. No.: B1258729
M. Wt: 1289.5 g/mol
InChI Key: YMIDOMYJFRKBJR-ONJRYDCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sarasinoside A1 is a 14-nor-methyl-lanostane (30-norlanostane) triterpenoid oligoglycoside first isolated from the Palauan marine sponge Asteropus sarasinosum , now more commonly classified under the valid taxonomic name Melophlus sarasinorum . This compound is part of a complex mixture of glycosides found in this sponge genus, which is widely distributed in the Indo-West Pacific region . The structure of this compound features a norlanostane aglycone skeleton with a characteristic 8(9)-double bond and an identical 23-keto-Delta24(25) side chain . Its carbohydrate chain is a pentasaccharide composed of D-xylose, two D-glucose units, 2-(N-acetylamino)-2-deoxy-D-galactose, and 2-(N-acetylamino)-2-deoxy-D-glucose, all in the pyranose form with beta-configured glycosidic centers .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H100N2O26 B1258729 Sarasinoside A1

Properties

Molecular Formula

C62H100N2O26

Molecular Weight

1289.5 g/mol

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2-[(3R,4S,5R,6S)-5-[(2S,3R,4R,5S,6R)-3-acetamido-6-[[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-[[(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-4-oxohept-5-en-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C62H100N2O26/c1-25(2)18-29(70)19-26(3)31-11-12-32-30-10-13-39-60(6,7)40(15-17-62(39,9)33(30)14-16-61(31,32)8)88-59-53(47(75)38(24-82-59)87-55-41(63-27(4)68)48(76)43(71)34(20-65)83-55)89-56-42(64-28(5)69)49(77)46(74)37(86-56)23-81-58-54(51(79)45(73)36(22-67)85-58)90-57-52(80)50(78)44(72)35(21-66)84-57/h18,26,31-32,34-59,65-67,71-80H,10-17,19-24H2,1-9H3,(H,63,68)(H,64,69)/t26-,31-,32+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43+,44-,45-,46-,47+,48-,49-,50+,51+,52-,53-,54-,55+,56+,57+,58-,59+,61-,62-/m1/s1

InChI Key

YMIDOMYJFRKBJR-ONJRYDCZSA-N

Isomeric SMILES

C[C@H](CC(=O)C=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)NC(=O)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)NC(=O)C)C)C

Canonical SMILES

CC(CC(=O)C=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC5C(C(C(CO5)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)NC(=O)C)C)C

Synonyms

sarasinoside A1
sarasinoside-A1

Origin of Product

United States

Isolation and Source Organism Research of Sarasinoside A1

Solvent Extraction Protocols

The initial step in obtaining Sarasinoside A1 involves the extraction of the sponge material using organic solvents. Common protocols utilize a mixture of methanol (B129727) (MeOH) and dichloromethane (B109758) (CH₂Cl₂) or methanol alone. acs.orgphcogj.com Another approach involves an initial extraction with methanol, followed by partitioning of the aqueous fraction with n-butanol (nBuOH) to concentrate the glycosidic compounds. aacrjournals.org

Sponge MaterialExtraction Solvent(s)
Freeze-dried spongeMethanol/Dichloromethane (1:1)
Deep-frozen spongeMethanol, followed by n-Butanol partition

Data sourced from multiple studies. aacrjournals.orgacs.org

Geographical Distribution of Source Organisms (e.g., Papua New Guinea, Guam Island, Truk Lagoon, Sulawesi, Indonesia)

Chromatographic Separation Techniques

Following the initial extraction, the crude extract, which contains a complex mixture of compounds, is subjected to a series of chromatographic separations to isolate this compound.

A typical purification workflow includes:

Vacuum Liquid Chromatography (VLC) or C18 Sep-Pak Cartridges: The crude extract is first fractionated using reversed-phase C18 material. Elution is performed with a gradient of decreasing solvent polarity, often a water/methanol or water/acetonitrile (B52724) mixture. aacrjournals.orgacs.org

Sephadex LH-20 Chromatography: This size-exclusion chromatography step, typically using methanol as the mobile phase, is employed to separate compounds based on their molecular size. aacrjournals.org

Reverse-Phase High-Performance Liquid Chromatography (HPLC): The final purification step utilizes reverse-phase HPLC, a high-resolution technique that separates compounds based on their hydrophobicity. A C18 column is commonly used with a mobile phase consisting of acetonitrile and water, often with a small percentage of trifluoroacetic acid (TFA). aacrjournals.org

Assay-Guided Fractionation Strategies for Bioactivity-Directed Isolation

Assay-guided fractionation is a powerful strategy that has been successfully employed for the isolation of this compound. aacrjournals.org This method involves testing the biological activity of the fractions obtained at each stage of the separation process. By focusing on the most active fractions, researchers can efficiently navigate the complex chemical mixture to isolate the compound responsible for the observed bioactivity.

In the case of this compound, an invasion assay using cancer cells was utilized to guide the fractionation process. aacrjournals.org The fractions that demonstrated the highest inhibitory effect on cell invasion were selected for further purification, ultimately leading to the isolation of this compound as the active principle. aacrjournals.org This approach not only facilitates the discovery of new bioactive natural products but also provides immediate insight into their potential therapeutic applications.

Structural Elucidation and Characterization of Sarasinoside A1 and Analogues

Spectroscopic Analysis for Structural Determination

Modern spectroscopic techniques have been pivotal in piecing together the molecular puzzle of Sarasinoside A1.

Table 1: ¹H and ¹³C NMR Data for the Aglycone Moiety of this compound Data reported for similar sarasinoside analogues and may vary slightly for this compound.

Position δH (ppm, J in Hz) δC (ppm)
1 1.42 m; 1.63 td (3.6, 13.7) 40.5
2 1.77 ddd (3.6, 13.4, 12.1); 1.88 m 29.2
3 3.13 dd (4.2, 11.7) 92.2
4 41.6
5 2.67 dd (2.5, 12.6) 47.8
6 2.04 m; 2.41 brd (18.6) 26.9
7 4.62 m 109.4
8 156.0
9 169.2

Source: researchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been instrumental in determining the molecular formula of this compound and its analogues. For instance, the molecular formula of Sarasinoside C1, a related compound, was determined as C₅₅H₈₇N₂O₂₀ by (+)-HRESIMS, which showed a protonated adduct at m/z 1097.6000 [M + H]⁺. acs.org Similarly, the molecular formula for this compound has been confirmed through HRESIMS analysis. smujo.id Tandem Mass Spectrometry (MS/MS) has been employed to study the fragmentation patterns of these molecules, providing valuable information about the sequence and connectivity of the sugar units in the glycosidic chain. nih.govnih.gov The fragmentation of the glycosidic bonds is a dominant process observed in the MS/MS spectra of sarasinosides. nih.gov

Chemical degradation methods have been essential in confirming the identity and stereochemistry of the constituent monosaccharides. Acid hydrolysis of this compound cleaves the glycosidic bonds, releasing the aglycone and the individual sugar units. acs.orglookchem.com Methanolysis has also been used to yield methyl glycosides of the constituent sugars. acs.orgresearchgate.net Subsequent analysis of these sugar derivatives by Gas Chromatography (GC), often after derivatization, allows for their identification and the determination of their absolute configurations (D or L). researchgate.net

Mass Spectrometry (MS) Techniques (e.g., High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), Tandem Mass Spectrometry (MS/MS))

Aglycone and Glycosidic Moiety Elucidation

The structure of this compound is composed of two main parts: a complex triterpenoid (B12794562) aglycone and a pentasaccharide chain. mdpi.com

The aglycone of this compound has been identified as a norlanostane-type triterpenoid. mdpi.comresearchgate.netnih.govnih.govjst.go.jpresearchgate.net Specifically, acid hydrolysis of this compound yields an aglycone identified as 3β-hydroxy-4,4-dimethylcholesta-8,24-dien-23-one. acs.orglookchem.com This core structure is subject to various modifications in different sarasinoside analogues, such as the position of double bonds and the presence of additional functional groups, leading to a diverse family of related compounds. mdpi.com For example, Sarasinosides A2 and A3 are the 7,9(11)-diene and 8,14-diene analogs of this compound, respectively. researchgate.net

The glycosidic portion of this compound is a complex oligosaccharide. Through methanolysis and subsequent analysis, the carbohydrate chain has been shown to be composed of xylose, glucose, N-acetylgalactosamine, and N-acetylglucosamine. acs.orgresearchgate.net The precise arrangement and linkage of these monosaccharide units to the aglycone and to each other were established through a combination of chemical degradations and detailed spectroscopic analysis, particularly HMBC experiments. acs.orgresearchgate.net this compound is characterized as a polyglycosylated sterol with the following glycosyl moieties: xylose, N-acetylglucosamine, N-acetylgalactosamine, and two glucose units. nih.gov

Table 2: Monosaccharide Units of this compound

Monosaccharide Type
D-Xylose Pentose
D-Glucose Hexose
N-acetyl-D-glucosamine Amino Sugar
N-acetyl-D-galactosamine Amino Sugar

Source: researchgate.netnih.gov

Characterization of the Norlanostane Triterpenoid Skeleton and its Modifications

Structural Diversity and Characterization of Sarasinoside Analogues

Sarasinosides, a prominent class of triterpenoid saponins (B1172615) primarily isolated from marine sponges of the genus Melophlus, exhibit remarkable structural diversity. This diversity is a key area of research, with numerous analogues identified and characterized since the initial discovery of this compound. acs.orgjst.go.jp The structural variations primarily occur in the aglycone moiety, which is based on a 30-norlanostane skeleton, and to a lesser extent, in the attached oligosaccharide chains. acs.orgvliz.be The characterization of these complex molecules relies heavily on a combination of advanced spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). acs.orgacs.org

The general structure of sarasinosides features a tetracyclic triterpenoid aglycone and a complex sugar chain attached at the C-3 position. ontosight.ai Most sarasinosides share an identical 23-keto-Δ24(25) side chain. mdpi.comnih.gov The structural diversity among analogues arises from different oxidation patterns, such as the presence of additional hydroxyl, methoxy (B1213986), or keto groups, and variations in the position of double bonds within the aglycone's A, B, C, and D rings. vliz.bemdpi.comnih.gov Furthermore, some analogues are distinguished by unique skeletal rearrangements, such as the 8,9-seco-derivatives seen in sarasinosides M and A4. vliz.be

The carbohydrate chains are also a source of variation, though less pronounced than in the aglycone. They are typically composed of four or five sugar residues, including D-xylose, D-glucose, N-acetyl-D-glucosamine, and N-acetyl-D-galactosamine, all with β-glycosidic linkages. mdpi.comnih.govnih.gov Sarasinosides are often categorized into series (A, B, C, etc.) based on the composition of their oligosaccharide chains. acs.orgjst.go.jp For instance, the sarasinoside A series typically contains a pentasaccharide chain, while the C series possesses a tetraose moiety. acs.orgnih.gov

The ongoing discovery and characterization of new sarasinoside analogues continue to expand our understanding of the chemical diversity of marine natural products. acs.orgacs.orgmarinespecies.org Detailed spectroscopic analysis remains the cornerstone for elucidating the intricate structures of these compounds, with each new analogue providing further insight into the biosynthetic capabilities of their source organisms. acs.orgontosight.ai

Research Findings on Sarasinoside Analogues

The following tables summarize the key structural features of various sarasinoside analogues as determined by spectroscopic analysis.

Table 1: Structural Features of Sarasinoside A and B Series

CompoundMolecular FormulaAglycone FeaturesOligosaccharide ChainKey Characterization MethodsReference
This compound C62H100N2O268(9)-double bondPentasaccharideNMR, HRMS nih.govsmujo.idaacrjournals.org
Sarasinoside A2 Not specified7(8),9(11)-diene systemPentasaccharideNMR jst.go.jpmdpi.com
Sarasinoside A3 C62H98N2O268(9),14-diene systemPentasaccharideNMR jst.go.jpmdpi.comchemsrc.com
Sarasinoside A4 Not specified8α,9α-epoxy-7(8),9(11)-diene (8,9-seco)PentasaccharideNot specified vliz.be
Sarasinoside A5 Not specifiedAdditional hydroxy, methoxy, or keto groupsPentasaccharideNot specified vliz.be
Sarasinoside B1 Not specified8(9)-double bondTetrasaccharide (Xylose instead of Glucose at 3rd position)NMR, MS/MS jst.go.jptandfonline.com
Sarasinoside B2 Not specified7(8),9(11)-diene systemTetrasaccharideNMR jst.go.jpmdpi.com
Sarasinoside B3 Not specified8(9),14-diene systemTetrasaccharideNMR jst.go.jp

Table 2: Structural Features of Sarasinoside C and D-G Series

CompoundMolecular FormulaAglycone FeaturesOligosaccharide ChainKey Characterization MethodsReference
Sarasinoside C1 C55H87N2O208(9)-double bondTetraose: β-D-Xylp-(1→6)-β-D-GlcNAcp-(1→2)-[β-D-GalNAcp-(1→4)]-β-D-Xylp1D & 2D NMR, HRESIMS acs.org
Sarasinoside C2 Not specified7(8),9(11)-diene systemTetrasaccharideNMR jst.go.jpmdpi.com
Sarasinoside C3 Not specified8(9),14-diene systemTetrasaccharideNMR jst.go.jp
Sarasinoside C4 C55H87N2O21Ketone at C-15Same as C11D & 2D NMR, HRESIMS acs.org
Sarasinoside C5 Not specifiedVaried oxidation patternSame as C11D & 2D NMR, HRMS acs.orgnih.gov
Sarasinoside C6 Not specifiedVaried oxidation patternSame as C11D & 2D NMR, HRMS acs.orgnih.gov
Sarasinoside C7 Not specifiedVaried oxidation patternSame as C11D & 2D NMR, HRMS acs.orgnih.gov
Sarasinoside C8 Not specifiedVaried oxidation patternSame as C11D & 2D NMR, HRMS acs.orgnih.gov
Sarasinoside C9 Not specifiedVaried oxidation patternSame as C11D & 2D NMR, HRMS acs.orgnih.gov
Sarasinoside D Not specifiedMethyl group at C-8 instead of C-14PentasaccharideNMR mdpi.comnih.govmdpi.com
Sarasinoside E Not specifiedAdditional hydroxy, methoxy, or keto groupsPentasaccharideNMR vliz.bemdpi.com
Sarasinoside F Not specifiedAdditional hydroxy, methoxy, or keto groupsPentasaccharideNMR vliz.bemdpi.com
Sarasinoside G Not specifiedNot specifiedPentasaccharideNMR acs.orgmdpi.com

Table 3: Structural Features of Sarasinoside H-R Series

CompoundMolecular FormulaAglycone FeaturesOligosaccharide ChainKey Characterization MethodsReference
Sarasinoside H1 Not specifiedAdditional hydroxy, methoxy, or keto groupsPentasaccharideNMR vliz.bemdpi.com
Sarasinoside H2 Not specifiedAdditional hydroxy, methoxy, or keto groupsPentasaccharideNMR vliz.bemdpi.com
Sarasinoside I1 Not specifiedGlycoside with sugar bonded to non-carbohydrate aglyconePentasaccharideSpectroscopy (NMR, MS) vliz.beontosight.aimdpi.com
Sarasinoside I2 Not specifiedAdditional hydroxy, methoxy, or keto groupsPentasaccharideNMR vliz.bemdpi.com
Sarasinoside J C62H102N2O27Additional hydroxy, methoxy, or keto groupsPentasaccharideNMR vliz.bemdpi.comnih.gov
Sarasinoside K Not specifiedAdditional hydroxy, methoxy, or keto groupsPentasaccharideNMR vliz.bemdpi.com
Sarasinoside L Not specifiedAdditional hydroxy, methoxy, or keto groupsPentasaccharideNMR vliz.besmujo.idmdpi.com
Sarasinoside M Not specified8α,9α-epoxy-8(14),9(11),24-triene (8,9-seco)PentasaccharideNMR vliz.bemdpi.com
Sarasinoside M2 C61H96N2O26Same as Sarasinoside MTetrasaccharide (Xylose instead of internal Glucose)HR-ESI-MS, NMR, MS/MS vliz.betandfonline.com
Sarasinoside N Not specified8(9)-double bondNot specifiedNot specified mdpi.com
Sarasinoside Q Not specified8(14)-double bond, 9α-hydroxy, 8(9)-epoxy groupsNot specifiedNot specified mdpi.com
Sarasinoside R Not specified8α,9α-diol group, C-18 methyl at 14β, 12(13)-double bondNot specifiedROESY analysis, molecular modeling acs.orgmdpi.com

Biological Activities and Pharmacological Mechanisms in Preclinical Research

Anti-Invasion and Anti-Migration Activities of Sarasinoside A1

This compound, a triterpenoid (B12794562) saponin (B1150181) originally isolated from a marine sponge, has been identified as a potent inhibitor of tumor cell invasion and migration in preclinical studies. aacrjournals.org Its activity has been notably demonstrated in mesenchymal, E-cadherin-negative breast carcinoma cells, highlighting a mechanism that is independent of this classical epithelial adhesion molecule. aacrjournals.orgnih.gov

In preclinical research, this compound has shown significant efficacy in blocking the invasion of highly metastatic cancer cells. aacrjournals.org A key model for this research is the human breast carcinoma cell line, MDA-MB-231, which is characterized by its mesenchymal phenotype and lack of E-cadherin expression. aacrjournals.orgnih.gov

The inhibitory effect of this compound on cancer cell invasion was quantified using an in vitro assay with a reconstituted basement membrane matrix (Matrigel). aacrjournals.orgresearchgate.net In this system, the compound effectively prevented MDA-MB-231 cells from invading the Matrigel. aacrjournals.orgresearchgate.net This anti-invasive effect was observed at non-cytotoxic concentrations. aacrjournals.orgaacrjournals.org When these cells were cultured within three-dimensional Matrigel or collagen gels, treatment with this compound suppressed their typical elongated, invasive morphology and instead promoted cell-cell cohesion. aacrjournals.orgresearchgate.netresearchgate.net

Table 1: In Vitro Anti-Invasion Activity of this compound Data derived from studies on MDA-MB-231 breast carcinoma cells.

Cell LineAssay TypeSubstrateConcentration of this compoundObserved EffectReference
MDA-MB-231Invasion AssayMatrigel20 µg/mLSignificant inhibition of invasion aacrjournals.org, researchgate.net, researchgate.net
MDA-MB-2313D CultureMatrigel20 µg/mLIncreased cell-cell cohesion; loss of invasive morphology aacrjournals.org, researchgate.net
MDA-MB-2313D CultureCollagen Gel20 µg/mLIncreased cell-cell cohesion; loss of invasive morphology aacrjournals.org, researchgate.net

Beyond its anti-invasive properties, this compound also demonstrates the ability to inhibit cellular migration. aacrjournals.org Research using MDA-MB-231 cells in a two-dimensional monolayer culture showed that the compound effectively hindered their movement on a rigid tissue culture plastic substratum. aacrjournals.org This inhibition of migration is a critical component of its potential to suppress metastasis, as cell motility is a prerequisite for cancer cells to spread from the primary tumor. aacrjournals.orgubc.ca

In Vitro Inhibition of Cellular Invasion (e.g., MDA-MB-231 Breast Carcinoma Cells into Matrigel)

Reversal of Epithelial-Mesenchymal Transition (EMT) and Induction of Mesenchymal-Epithelial Transition (MET)

One of the most significant pharmacological effects of this compound is its ability to reverse key aspects of the epithelial-to-mesenchymal transition (EMT), a cellular program critical for metastatic progression. aacrjournals.orgaacrjournals.org The compound induces a mesenchymal-to-epithelial transition (MET), causing highly invasive, non-cohesive cells to revert to a more stationary, epithelial-like state. aacrjournals.orgdtic.mil A remarkable feature of this process is that it occurs even in cancer cells where the pivotal epithelial protein E-cadherin is permanently lost, suggesting a novel therapeutic avenue for certain advanced cancers. aacrjournals.orgnih.gov

Treatment with this compound prompts dramatic morphological changes in mesenchymal cancer cells. aacrjournals.org In two-dimensional cultures, MDA-MB-231 cells, which are typically spindle-shaped and scattered, undergo a distinct "re-epithelialization". aacrjournals.orgaacrjournals.org The cells flatten and form "cobblestone"-like monolayers, a classic characteristic of epithelial cells. aacrjournals.org This phenotypic shift is accompanied by an increase in cell-cell cohesion, where the intercellular space between adjacent cells narrows considerably, indicating the formation of functional cell-cell junctions. aacrjournals.orgnih.govresearchgate.net

The molecular basis for the MET induced by this compound does not involve changes in gene expression or the re-expression of E-cadherin. aacrjournals.orgresearchgate.net Instead, the mechanism is linked to the activation of specific intracellular signaling pathways. researchgate.netsmujo.id Studies have shown that this compound substantially increases the amount of activated Rap1, a member of the Rap family of small GTPases. aacrjournals.orgnih.gov Rap GTPases are known to be crucial for the formation of adherens junctions and the stabilization of cell adhesion complexes. aacrjournals.orgorcid.org

Interestingly, the compound's effect is selective, as it does not alter the activation state of Rho GTPases, which are often associated with driving cell contractility and invasion. aacrjournals.org This targeted activation of Rap1 appears to be a central event in the re-establishment of cell-cell adhesion and the reversal of the mesenchymal phenotype initiated by this compound. aacrjournals.orgsmujo.id

This compound orchestrates a significant reorganization of cell-cell adhesion machinery in an E-cadherin-independent manner. aacrjournals.org While MDA-MB-231 cells lack E-cadherin, they do express other non-epithelial cadherins, such as R-cadherin and cadherin-11, which are typically diffuse in these mesenchymal cells. aacrjournals.org Upon treatment with this compound, these pre-existing cadherins, along with the crucial junction-associated proteins β-catenin and Zonula occludens-1 (ZO-1), are recruited from the cytoplasm and relocalize to sites of cell-cell contact. aacrjournals.orgnih.govresearchgate.net

Furthermore, this compound promotes the recruitment and stabilization of nectin-based adhesion complexes at these newly formed junctions. aacrjournals.orgnih.gov Nectins are immunoglobulin-like molecules that can initiate cell-cell adhesion and recruit other junctional components through the F-actin-binding protein afadin. nih.gov This relocalization of multiple adhesion components culminates in the formation of nascent, functional cell-cell junctions, which effectively reverses the non-cohesive, invasive state of the cancer cells. aacrjournals.orgnih.govresearchgate.net

Table 2: Modulation of Cell Adhesion Molecules by this compound in MDA-MB-231 Cells Summary of protein relocalization to cell-cell contact sites.

ProteinProtein TypeLocalization in Control CellsLocalization after this compound TreatmentReference
Non-epithelial CadherinsAdhesion MoleculeDiffuseRelocalized to cell-cell contact sites aacrjournals.org, nih.gov
β-cateninJunctional Adaptor/SignalingDiffuseRelocalized to cell-cell contact sites aacrjournals.org, nih.gov, researchgate.net
ZO-1Tight Junction AdaptorDiffuseRelocalized to cell-cell contact sites aacrjournals.org, nih.gov, researchgate.net
Nectin-2Adhesion MoleculeDiffuseStabilized at cell-cell contact sites aacrjournals.org, researchgate.net

Investigation of E-cadherin-Independent Pathways in MET Induction

This compound has been shown to induce a mesenchymal-to-epithelial transition (MET) in cancer cells through pathways that are independent of E-cadherin, a crucial molecule in cell-cell adhesion. researchgate.netaacrjournals.orgresearchgate.net In studies using the E-cadherin-negative MDA-MB-231 breast carcinoma cell line, this compound was observed to inhibit cell invasion and promote a more cohesive, epithelial-like morphology in both two-dimensional and three-dimensional cultures. aacrjournals.orgresearchgate.netnih.gov This transition was characterized by the relocalization of pre-existing non-epithelial cadherins, such as R-cadherin and cadherin-11, along with junction-associated proteins like β-catenin and ZO-1, to sites of cell-cell contact. aacrjournals.orgresearchgate.netnih.gov

Notably, this morphological reversion to an epithelial phenotype occurred without any detectable upregulation of E-cadherin expression, as confirmed by Western blotting. aacrjournals.org The process was also found to be independent of new protein synthesis, as the effects were still observed in the presence of protein translation and transcription inhibitors. aacrjournals.org Further investigation into the molecular mechanism revealed that the induction of these nascent cell-cell junctions by this compound was associated with an increased activation of Rap GTPases. researchgate.netnih.gov This suggests that this compound can effectively re-epithelialize metastatic tumor cells and mitigate their invasive properties even in the complete absence of E-cadherin, highlighting a novel therapeutic avenue. aacrjournals.orgresearchgate.netnih.gov The compound is thought to disrupt cell signaling pathways mediated by Rap GTPase activation during the epithelial-to-mesenchymal transition (EMT). smujo.id

Effects on Actin Cytoskeleton Dynamics and Stability

A key aspect of the this compound-induced MET is its significant impact on the dynamics and stability of the actin cytoskeleton. researchgate.net Treatment with this compound led to a notable increase in the stability of polymerized actin (F-actin) specifically at the newly formed cell-cell contact sites in MDA-MB-231 cells. aacrjournals.orgresearchgate.net This stabilization of the actin network is a critical biophysical indicator of the formation of functional cell-cell junctions. aacrjournals.org

Fluorescence recovery after photobleaching (FRAP) experiments demonstrated a decreased mobility of actin-GFP at these junctions in this compound-treated cells, confirming increased stability. aacrjournals.orgresearchgate.net Importantly, this effect was selective, as the stability of the actin-binding protein paxillin (B1203293) at focal adhesions (cell-extracellular matrix junctions) was not affected. aacrjournals.orgresearchgate.net This selective regulation of F-actin modulators at cell-cell junctions suggests a targeted mechanism of action. researchgate.net The recruitment and stabilization of nectin-based adhesion complexes to these sites further underscore the formation of functional junctions. researchgate.netnih.gov The narrowing of the intercellular space between adjacent cells also points to the establishment of robust cell-cell adhesion. researchgate.netnih.gov

Cytotoxic and Anticancer Activities in Preclinical In Vitro Models

This compound has demonstrated significant cytotoxic and anticancer properties against a range of human cancer cell lines in preclinical in vitro studies. researchgate.netsmujo.id

Early studies identified the potent cytotoxic effects of this compound against leukemia cell lines. It exhibited an ED50 of 2.8 µg/mL against a human lymphocytic leukemia cell line. phcogj.comresearchgate.netresearchgate.netmdpi.com Further research confirmed its moderate cytotoxicity against the murine lymphocytic leukemia P388 cell line, with a reported IC50 value of 2.2 µM. nih.govnih.govmdpi.com Additionally, this compound showed activity against the K562 human leukemia cell line with an IC50 of 5.0 µM. nih.govmdpi.com

Table 1: Cytotoxicity of this compound against Leukemia Cell Lines

Cell Line Species Type of Leukemia IC50/ED50 Reference
Human Lymphocytic Leukemia Human Lymphocytic 2.8 µg/mL phcogj.com, researchgate.net, researchgate.net, mdpi.com,
P388 Murine Lymphocytic 2.2 µM nih.gov, nih.gov, mdpi.com
K562 Human Myeloid 5.0 µM nih.gov, mdpi.com

The anticancer activity of this compound extends to various human carcinoma cell lines. While it inhibits the invasion of MDA-MB-231 breast carcinoma cells at non-cytotoxic doses, it does exhibit cytotoxicity at higher concentrations. aacrjournals.org Extracts of Melophlus sarasinorum, the sponge from which this compound is derived, showed potent cytotoxicity against the HCT-116 human colon carcinoma cell line with an IC50 value of 0.002 µg/mL. phcogj.com Other sarasinosides have shown moderate cytotoxicity against Neuro-2a (mouse neuroblastoma) and HepG2 (human liver cancer) cell lines. researchgate.netnih.gov Some studies, however, reported no significant cytotoxicity for certain sarasinosides against A549 (human lung carcinoma), HepG2, and MDA-MB-231 cell lines in specific assays. nih.gov

Table 2: Cytotoxicity of this compound and Related Compounds against Carcinoma Cell Lines

Cell Line Cancer Type Compound/Extract IC50/Activity Reference
MDA-MB-231 Breast Carcinoma This compound Invasion inhibition at non-cytotoxic doses aacrjournals.org
HCT-116 Colon Carcinoma M. sarasinorum extract 0.002 µg/mL phcogj.com
Neuro-2a Neuroblastoma Sarasinoside M2 Moderate cytotoxicity researchgate.net, nih.gov
HepG2 Liver Cancer Sarasinoside M2 Moderate cytotoxicity researchgate.net, nih.gov
A549 Lung Carcinoma Sarasinosides C4-9 No significant cytotoxicity nih.gov

The cytotoxic effects of compounds from Melophlus sarasinorum have been linked to the induction of apoptosis. phcogj.com Studies on extracts from this sponge demonstrated that their cytotoxic mechanism against HCT-116 and MCF-7 cell lines involves the induction of apoptosis, as confirmed by Annexin V-FITC assays. phcogj.com There is increasing evidence suggesting a link between the disruption of cholinergic signaling, including the inhibition of acetylcholinesterase (AChE), and the induction of apoptosis in cancer cells. smujo.id

Activity against Human Carcinoma Cell Lines (e.g., MDA-MB-231, HCT-116 Human Colon Carcinoma, HepG2, Neuro-2a, A549 Lung Carcinoma)

Antifouling Activity and Mechanistic Insights

In addition to its anticancer properties, this compound and related compounds have shown potential as environmentally friendly antifouling agents. smujo.idresearchgate.net Biofouling, the accumulation of microorganisms, plants, and algae on wetted surfaces, is a significant issue in maritime industries. smujo.id

Molecular docking studies have suggested that sarasinosides, including A1, may exert their antifouling effects by inhibiting acetylcholinesterase (AChE), a key enzyme in the nervous system of many fouling organisms. smujo.id These studies showed that sarasinosides have strong binding affinities for AChE, comparable to known AChE inhibitors and commercial antifouling agents. smujo.idresearchgate.net Interestingly, the docking models suggest that sarasinosides may bind to allosteric sites on the enzyme rather than the active site. smujo.id While this compound itself is inactive against certain bacteria like Escherichia coli and Bacillus subtilis, it is potent against the yeast Saccharomyces cerevisiae, indicating a selective antimicrobial spectrum that could contribute to its antifouling profile. mdpi.com The antifouling activity of sarasinosides, coupled with their favorable ecotoxicological parameters, makes them promising candidates for the development of novel, eco-friendly antifoulants. smujo.idresearchgate.net

Evaluation of Antifouling Potential in In Vitro and Field Studies

Recent studies have begun to explore the antifouling capabilities of this compound and related compounds. A 2025 study investigated the antifouling potential of metabolites from the marine sponge Melophlus sarasinorum, which produces this compound. smujo.id This research involved both computational and field-based approaches to assess the efficacy of these natural compounds. smujo.id

In a 31-day field study conducted in a mariculture environment, the powdered form of M. sarasinorum, containing a mixture of sarasinosides including A1, was tested for its ability to prevent biofouling on nets. The results indicated a significant difference in biofouling growth on nets pre-treated with a mixture of the sponge powder and epoxy compared to control treatments. smujo.id This preliminary field data suggests that the natural compounds within the sponge, including this compound, contribute to its antifouling properties. Further in vitro studies are needed to isolate and quantify the specific activity of this compound against various fouling organisms.

Computational Approaches for Antifouling Mechanism Prediction (e.g., Molecular Docking to Acetylcholinesterase)

To elucidate the potential mechanism of action for its antifouling activity, computational methods such as molecular docking have been employed. A key target for many antifouling agents is acetylcholinesterase (AChE), an enzyme crucial for the settlement of both micro- and macrofouling organisms. smujo.id Inhibition of AChE can disrupt the nervous system of fouling organisms, preventing their attachment to surfaces. smujo.id

A 2025 study performed molecular docking simulations to evaluate the binding affinity of this compound and other sarasinosides to AChE. The results revealed that these compounds, including this compound, exhibited robust binding affinities to AChE, with binding energies ranging from -8.2 to -9.6 kcal/mol. smujo.idsmujo.id These values are comparable to those of known AChE inhibitors and commercial antifouling agents. smujo.idsmujo.id The strong binding affinity of this compound to AChE suggests that its antifouling effect may be mediated, at least in part, through the inhibition of this critical enzyme. smujo.id This computational evidence provides a strong basis for further experimental validation of this compound as an AChE inhibitor and its direct impact on the settlement of fouling organisms.

Antimicrobial and Antifungal Activities

This compound has been evaluated for its activity against a range of microbial species, demonstrating selective efficacy.

Activity against Yeast Species (e.g., Saccharomyces cerevisiae)

Multiple studies have consistently reported the potent activity of this compound against the yeast Saccharomyces cerevisiae. mdpi.commdpi.comnih.govmdpi.comnih.govnih.govresearchgate.netacs.org In agar (B569324) diffusion assays, this compound displayed strong and selective inhibitory action against this yeast species. mdpi.comnih.gov This pronounced antifungal activity against S. cerevisiae suggests its potential as a lead compound for the development of novel antifungal agents.

Activity against Bacterial Species (e.g., Bacillus subtilis, Escherichia coli)

In contrast to its strong anti-yeast activity, this compound has been found to be largely inactive against the bacterial species Bacillus subtilis and Escherichia coli. mdpi.commdpi.comnih.govmdpi.comnih.govnih.govresearchgate.net This lack of antibacterial activity was observed in agar diffusion assays where this compound did not inhibit the growth of these common Gram-positive and Gram-negative bacteria. mdpi.comnih.gov However, it is worth noting that while one study reported inactivity against B. subtilis, another mentioned that both this compound and another compound, Sarasinoside J, exhibited antimicrobial activity towards B. subtilis. acs.org This discrepancy may warrant further investigation to clarify the antibacterial spectrum of this compound.

Other Biological Activities Investigated

Beyond its antifouling and antimicrobial potential, this compound has been examined for other biological effects, notably its toxicity to fish.

Ichthyotoxic Effects

Early research into the biological activities of sarasinosides revealed their potent ichthyotoxic (fish-killing) properties. mdpi.commdpi.comnih.govmdpi.comnih.govvliz.bedokumen.pubresearchgate.netresearchgate.netnih.gov A study comparing the ichthyotoxic action of this compound and Sarasinoside B1 against the killifish Poecilia reticulata found that this compound exhibited a lethal dose (LD50) of 0.39 μg/mL. mdpi.commdpi.comnih.govdokumen.pub This high level of toxicity to fish is a significant consideration for its potential applications and highlights the need for careful environmental risk assessment.

Inhibition of Na+/K+-ATPase

Certain compounds within the sarasinoside class have been investigated for their potential to inhibit Na+/K+-ATPase, an essential enzyme that actively transports sodium and potassium ions across the cell membrane. dokumen.pubresearchgate.net Research has indicated that some nortriterpene glycosides of the sarasinoside class exhibit weak inhibitory activity against Na+/K+-ATPase. acs.org This effect was noted in a study of compounds isolated from the tropical sponge Lipastrotethya sp.. acs.org

Effects on Fertilized Eggs of Starfish

This compound has demonstrated notable biological activity on the fertilized eggs of the starfish Asterina (=Patiria) pectinifera. nih.govvliz.benih.gov Studies have shown that this compound exhibits moderate inhibitory activity against the cell division of these eggs. nih.govvliz.benih.gov This effect was quantified with an effective dose (ED50) value of 10 μg/mL. nih.govvliz.benih.gov This bioactivity is shared with the related compound, Sarasinoside B1, which also showed the same ED50 value in this assay. nih.govvliz.be The cytotoxic effects of sarasinosides, particularly those with common 8(9)-unsaturation or 7(8),9(11)-diene systems, are considered strong or moderate against fertilized starfish eggs. vliz.benih.govnih.gov

Table 1: Inhibitory Activity of this compound on Fertilized Starfish Eggs

Compound Organism Bioassay Result (ED₅₀) Reference

Table of Compounds Mentioned

Compound Name
This compound
Sarasinoside A2
Sarasinoside A3
Sarasinoside B1
Sarasinoside B2
Sarasinoside B3
Sarasinoside C1
Sarasinoside C2
Sarasinoside C3
Sarasinoside D
Sarasinoside H1
Sarasinoside H2
Sarasinoside I1
Sarasinoside I2
Sarasinoside J
Sarasinoside K
Sarasinoside L
Sarasinoside M
Sarasinoside M2
Sarasinoside N
Sarasinoside O
Sarasinoside P
Sarasinoside Q
Sarasinoside R
Pachastrelloside A

Biosynthesis and Metabolomic Profiling of Sarasinoside A1

Proposed Biosynthetic Pathways of Sarasinosides

The biosynthesis of sarasinosides, including Sarasinoside A1, is a complex process believed to originate from the sterol synthesis pathway. nih.gov A proposed enzymatic scheme suggests a series of modifications to a lanosterol-like precursor to generate the final sarasinoside structure. nih.gov

Role of Lanosterol (B1674476) and Sterol Synthesis Enzymes

The proposed biosynthetic pathway for sarasinosides begins with the formation of squalene (B77637) from two molecules of farnesyl pyrophosphate, a reaction catalyzed by squalene synthase. nih.gov Squalene is then converted to 2,3-oxidosqualene (B107256) by squalene epoxidase. nih.gov This intermediate is a critical branch point, as it can be cyclized by lanosterol synthase to form lanosterol, the likely precursor for sarasinosides. nih.govfrontiersin.org Alternatively, cycloartenol (B190886) synthase can convert 2,3-oxidosqualene to cycloartenol, but lanosterol is considered the relevant intermediate for sarasinoside biosynthesis. nih.gov

The initial steps involving the conversion of farnesyl pyrophosphate to lanosterol are fundamental processes in sterol biosynthesis across various organisms. mdpi.comguidetopharmacology.org Enzymes such as squalene synthase and lanosterol synthase are key players in this part of the pathway. nih.govmdpi.com

Identification of Biosynthetic Steps (e.g., demethylation, redox tailoring, glycosylation)

Following the formation of the lanosterol core, a series of tailoring reactions are proposed to occur to yield the diverse structures of sarasinosides. nih.gov These modifications include:

Demethylation: The C30-lanosterol is likely demethylated by a lanosterol demethylase, which may also be responsible for introducing a Δ14,15 unsaturation. nih.gov The removal of the 14α-methyl group from lanosterol is a known step in cholesterol biosynthesis, catalyzed by lanosterol-14α-demethylase (CYP51). mdpi.comnih.gov

Redox Tailoring: The sterol core undergoes extensive redox tailoring, which is a common feature in marine sponges. nih.gov This includes the installation of a C23-oxo group, a characteristic feature of sarasinosides. nih.govmdpi.com The reduction of the Δ14,15 unsaturation is another key redox step that leads to the aglycone of this compound. nih.gov The order of these demethylation and redox reactions can vary, leading to different sarasinoside congeners. nih.gov For instance, if the Δ14,15 unsaturation is not reduced, the aglycones for sarasinosides A3, B3, and C3 are produced. nih.gov

Glycosylation: The final step in the biosynthesis is the attachment of sugar moieties to the aglycone. nih.gov This process is carried out by glycosyltransferase enzymes that utilize sugar-diphosphate nucleosidic substrates. nih.gov The complex oligosaccharide chain of this compound is assembled through the sequential action of these enzymes. nih.gov

Contribution of Sponge-Associated Microbiomes to Sarasinoside Biosynthesis

The true producers of many "sponge-derived" natural products are often microbial symbionts living within the sponge holobiont. frontiersin.orgfrontiersin.org Evidence strongly suggests that the biosynthesis of sarasinosides is not carried out by the sponge itself, but by its associated microbiome. nih.govacs.org

Metagenomic Analysis for Biosynthetic Gene Clusters (e.g., glycosyltransferases, sterol synthesis genes)

Metagenomic analysis of the sponge Melophlus sarasinorum has been instrumental in identifying the potential producers of sarasinosides. nih.gov By searching the metagenome for genes encoding enzymes of the proposed biosynthetic pathway, researchers have located putative sterol biosynthetic gene clusters. nih.gov These clusters contain genes for key enzymes such as squalene synthase, lanosterol synthase, and various tailoring enzymes. nih.gov

Specifically, a metagenomically assembled genome (MAG) belonging to a γ-proteobacterium symbiont was found to contain a Melophlus-derived sterol biosynthesis (msb) gene cluster and a Melophlus-derived glycosyl biosynthesis (mgb) gene cluster. nih.gov The msb gene cluster includes genes like msbA and msbB, which encode a NAD(P)-dependent oxidoreductase and a Rieske oxygenase, respectively. These enzymes are thought to be involved in the redox tailoring of the sterol scaffold, including the formation of the C23-oxo group. nih.gov The mgb gene cluster contains an abundance of glycosyltransferase genes, which are responsible for constructing the complex sugar chains of sarasinosides. nih.gov The presence of these complete biosynthetic gene clusters within a single bacterial symbiont provides strong evidence for its role as the producer of sarasinosides. nih.govacs.org

Defining the True Producers of Metabolites within the Holobiont

Identifying the specific organism responsible for producing a particular metabolite within the complex sponge holobiont is a significant challenge. frontiersin.orgnih.gov The sponge holobiont is a complex community of the sponge host and its associated microorganisms, including bacteria, fungi, and archaea. frontiersin.orgnih.gov While many natural products have been isolated from whole sponge tissue, it is increasingly recognized that microbial symbionts are the true biosynthetic source of many of these compounds. frontiersin.orgnih.govmdpi.com

The localization of biosynthetic gene clusters for sarasinosides within a specific γ-proteobacterial symbiont of M. sarasinorum is a major step towards defining the true producer. nih.gov This finding shifts the focus from the sponge itself to its microbial partners. nih.gov Further research is needed to definitively confirm the production of sarasinosides by this bacterium, potentially through cultivation and heterologous expression of the biosynthetic gene clusters. researchgate.net

Metabolomic Profiling and Chemical Diversity Analysis

Metabolomic profiling, particularly using techniques like untargeted liquid chromatography-high-resolution mass spectrometry (LC-MS), has been crucial in understanding the chemical diversity of sarasinosides within the Melophlus sponge. nih.govfrontiersin.org These analyses have revealed a much greater diversity of sarasinoside congeners than what has been discovered through traditional isolation methods. nih.gov

By analyzing the extracts of Melophlus sponges, researchers have identified numerous features corresponding to different sarasinoside structures. nih.gov Molecular networking, a powerful tool in metabolomics, has been used to organize these features based on their structural similarities, revealing clusters of related sarasinoside congeners. nih.govresearchgate.net This approach allows for the rapid dereplication of known compounds and the tentative identification of new, low-abundance analogs. frontiersin.org

The chemical diversity among sarasinosides is primarily achieved through modifications to the sterol aglycone, highlighting the role of promiscuous redox enzymes in the biosynthetic pathway. nih.gov Variations in the glycosylation pattern also contribute to the diversity, with different sugar moieties being attached to the aglycone. nih.govtandfonline.com For example, this compound contains a pentasaccharide chain, while other congeners may have tetra-, tri-, or diglycosylated structures. nih.govresearchgate.net The analysis of MS2 fragmentation patterns allows for the characterization of these modifications, such as hydroxylation, methylation, and dehydrogenation, providing insights into the structures of novel sarasinoside congeners. nih.gov

Untargeted Mass Spectrometry Approaches for Natural Product Diversity

The study of marine natural products has been significantly advanced by the application of untargeted mass spectrometry techniques. dntb.gov.ua Traditionally, the discovery of compounds like this compound from sponges such as Melophlus sarasinorum relied on the isolation and structural elucidation of individual molecules. nih.govacs.org However, this approach often overlooks the vast chemical diversity present in lower abundances within an organism. nih.gov Untargeted liquid chromatography/high-resolution mass spectrometry (LC/MS) has revealed that the diversity of natural products from sponges is far greater than previously appreciated. nih.govresearchgate.net

This metabolomic approach involves analyzing crude organic extracts of sponge tissues without prior fractionation or derivatization. mdpi.com The resulting data from techniques like high-resolution time-of-flight mass spectrometry provides a comprehensive snapshot of the metabolome. mdpi.com In the case of Melophlus sponges, these untargeted analyses have shown that two major natural product families dominate: the glycosylated sterols known as sarasinosides and the polyketide/fatty acid tetramate conjugates called melophlins. nih.govresearchgate.net

By acquiring and analyzing LC/MS data, researchers can extract "features," which are characterized by their ion mass-to-charge ratios (m/z), retention times, and ion abundances. nih.govmdpi.com This methodology allows for the dereplication, or rapid identification, of known compounds by comparing the acquired data against established databases. nih.gov For instance, analyses of M. sarasinorum have successfully identified nearly all previously known sarasinoside and melophlin congeners. nih.govmdpi.com This demonstrates the power of untargeted mass spectrometry not only to confirm the presence of major compounds like this compound but also to create a detailed inventory of related, low-abundance molecules that have otherwise evaded discovery. nih.gov The insights gained from the mass fragmentation spectra are crucial for inferring the chemical structures of these less abundant compounds. researchgate.net

A comparative analysis of different Melophlus specimens using this technique revealed significant variations in their chemical profiles. As shown in the table below, samples of M. sarasinorum were found to harbor a greater abundance and diversity of sarasinoside congeners compared to other Melophlus sp., which were enriched for melophlins. nih.gov This highlights how untargeted metabolomics can uncover fine-scale differences in the chemical ecology and biosynthetic output of closely related organisms.

Specimen GroupPredominant Compound FamilyRelative Diversity
M. sarasinorum (GUM_22/GUM_59)SarasinosidesHigh
Melophlus sp. (GUM_133/GUM_139)MelophlinsHigh

This table illustrates the differential enrichment of major natural product families in different Melophlus sponge specimens as revealed by untargeted mass spectrometry. nih.gov

Molecular Networking for Sarasinoside Congener Identification and Relationships

To navigate the complex datasets generated by untargeted mass spectrometry, a powerful computational tool known as molecular networking is employed. mdpi.com This approach, particularly through platforms like the Global Natural Products Social Molecular Networking (GNPS) platform, organizes tandem mass spectrometry (MS/MS) data by grouping molecules with similar fragmentation patterns. nih.govspringernature.com Since structurally similar molecules often break apart in comparable ways in a mass spectrometer, this method allows for the visualization of entire "molecular families" as clusters of interconnected nodes, even when the specific structures are unknown. nih.govspringernature.com

This technique has been instrumental in exploring the chemical diversity of sarasinosides from Melophlus sponges. nih.gov In these networks, each node represents a parent ion, and the connections (edges) between nodes indicate a high degree of spectral similarity. nih.govresearchgate.net For the analysis of sarasinosides, MS/MS fragmentation spectra are deposited to the GNPS database and processed using tools like MZmine2 to extract and align features. nih.govmdpi.com

The application of feature-based molecular networking (FBMN) to Melophlus extracts has revealed that the chemical diversity of sarasinosides extends far beyond what was previously cataloged. nih.gov For example, the network can distinguish and cluster multiple isomers of a single compound, such as the four distinct features observed for the ion at m/z 1321.65, all of which cluster with other sarasinoside congeners. nih.gov

To enhance the connectivity and structural insights within the network, the analysis can be supplemented with methods like MS2LDA, which identifies conserved "motifs" corresponding to specific chemical substructures. nih.gov These motifs are defined by characteristic fragment ions and neutral losses. For sarasinosides, key motifs have been identified that correspond to different parts of their glycosidic chains, such as N-acetylhexose moieties. nih.gov By mapping these motifs onto the molecular network, researchers can rapidly classify congeners based on their glycosylation patterns (e.g., tetra-, tri-, and diglycosylated). nih.govresearchgate.net This approach not only helps in identifying known sarasinosides but also provides crucial clues for the structural elucidation of new, uncharacterized congeners within the network. nih.gov

The table below lists some of the known sarasinoside congeners identified within a molecular network from Melophlus extracts, showcasing the utility of this approach for dereplication.

CompoundMolecular Formula (M)Observed m/z [M+H]⁺Annotation Level
This compoundC₆₀H₉₄N₂O₂₅1247.62Level 2
Sarasinoside DC₅₄H₈₄N₂O₂₂1145.55Level 2
Sarasinoside LC₅₄H₈₆N₂O₂₂1147.57Level 2
Sarasinoside M2C₆₀H₉₆N₂O₂₅1249.64Level 2

This table presents examples of known sarasinosides dereplicated from Melophlus sarasinorum extracts using LC-MS/MS and molecular networking. The annotation level refers to the confidence of identification based on spectral library matching. smujo.id

Structure Activity Relationship Sar Studies and Analogue Development

Correlation of Structural Features with Biological Activities

The biological activity of Sarasinoside A1 and its naturally occurring analogues is intrinsically linked to the specific chemical features of both its triterpene aglycone and its appended oligosaccharide chain. Variations in these components can lead to significant differences in potency and selectivity.

Impact of Aglycone Structural Modifications on Bioactivity

The aglycone of sarasinosides, a 30-norlanostane triterpenoid (B12794562), is a key determinant of their biological activity. Modifications in the position of double bonds and the presence and nature of oxygen-bearing substituents within this tetracyclic core have been shown to be critical.

Sarasinosides possessing an 8(9)-double bond or a 7(8),9(11)-diene system in the aglycone generally exhibit strong to moderate cytotoxic activities against various cancer cell lines, yeast, and fertilized starfish eggs. mdpi.comsmujo.id For instance, this compound, which contains an 8(9)-double bond, demonstrates notable cytotoxicity. mdpi.commurdoch.edu.au In contrast, the migration of the double bond to the 8(14)-position or other alterations in the cyclic system tends to decrease this activity. mdpi.com

The introduction of additional oxygen-containing functional groups, such as hydroxyl or methoxy (B1213986) groups, into the C and D rings of the aglycone also significantly modulates bioactivity. While some oxygenated derivatives show potent activity, others are less active, indicating that the position and stereochemistry of these substituents are crucial. mdpi.com For example, sarasinosides H1, H2, I1, and I2, which feature different oxygenation patterns, were found to be inactive in certain cytotoxicity assays where this compound was active. mdpi.com

A key feature of many bioactive sarasinosides, including A1, is the 23-keto-Δ24(25) side chain, which is believed to contribute to their mechanism of action. smujo.id

Table 1: Impact of Aglycone Modifications on the Bioactivity of Sarasinosides

FeatureImpact on BioactivityExample Compound(s)Reference(s)
Double Bond Position
8(9)-double bondStrong/moderate cytotoxicityThis compound mdpi.comsmujo.idmurdoch.edu.au
7(8),9(11)-diene systemStrong/moderate cytotoxicitySarasinoside A2 mdpi.com
8(14)-double bondDecreased activitySarasinoside A3 mdpi.com
Oxygen-Bearing Substituents
Varies with position and stereochemistryCan increase or decrease activitySarasinosides H1, H2, I1, I2 (inactive in some assays) mdpi.com
Side Chain
23-keto-Δ24(25)Important for activityThis compound smujo.id

Influence of Carbohydrate Chain Composition and Linkages on Biological Response

The oligosaccharide chain of this compound, a pentasaccharide, plays a vital role in its biological activity, likely influencing its solubility, transport, and interaction with cellular targets. The composition and linkage of the sugar units are critical for its biological response. mdpi.comresearchgate.net

This compound's carbohydrate moiety is composed of D-xylose, N-acetyl-D-glucosamine, N-acetyl-D-galactosamine, and two D-glucose units. nih.gov Studies comparing sarasinosides with different carbohydrate chains have revealed the importance of this structural feature. For instance, the nature of the third monosaccharide unit can influence activity. mdpi.com The complete pentasaccharide chain appears to be important for the potent activity of many sarasinosides. researchgate.net

The stereochemistry of the glycosidic linkages is also a determining factor. In naturally occurring sarasinosides, the sugar units are typically in their pyranose forms with β-glycosidic linkages. Current time information in Bangalore, IN. Alterations to these linkages would be expected to have a profound impact on the molecule's three-dimensional structure and its ability to bind to biological targets.

Strategies for Rational Design of Sarasinoside Analogues

The insights gained from SAR studies provide a foundation for the rational design of novel sarasinoside analogues with improved therapeutic potential. Strategies for creating these new molecules involve both the chemical modification of the natural products and the use of theoretical and computational methods.

Chemical Modification of Natural Sarasinosides

The chemical modification of sarasinosides isolated from their natural sources offers a direct route to new analogues. Key strategies include:

Modification of the Aglycone: This can involve catalytic hydrogenation to saturate double bonds, epoxidation, or the introduction of new functional groups through regioselective reactions. Given the importance of the double bond positions, altering these through chemical synthesis is a primary avenue for creating new analogues.

Side Chain Alterations: The 23-keto-Δ24(25) side chain is a potential site for modification, for example, through reduction of the ketone or addition reactions across the double bond.

Theoretical Approaches in Analogue Design

Computational and theoretical methods are increasingly being employed to guide the rational design of sarasinoside analogues. These approaches can predict the properties of novel structures before their synthesis, saving time and resources.

Molecular Modeling and Docking: Molecular modeling can be used to understand the three-dimensional structure of sarasinosides and their interactions with potential biological targets. For instance, molecular docking studies have been used to investigate the binding of sarasinosides to proteins like acetylcholinesterase, providing insights into their potential mechanisms of action and suggesting modifications that could enhance binding affinity. researchgate.net The correction of the stereochemistry of a naturally occurring sarasinoside analogue through a combination of ROESY analysis and molecular modeling highlights the power of these techniques in accurately defining the structures that are essential for meaningful SAR studies. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies: Although not yet extensively reported for sarasinosides, QSAR studies could be developed to correlate physicochemical properties of a series of analogues with their biological activities. This would allow for the in-silico screening of virtual compounds and the prioritization of synthetic targets.

The combination of detailed SAR studies, targeted chemical modifications, and predictive theoretical approaches holds significant promise for the development of novel sarasinoside analogues with enhanced potency, selectivity, and drug-like properties.

Future Directions and Research Perspectives for Sarasinoside A1

Advanced Mechanistic Elucidation of Sarasinoside A1 Actions at a Cellular and Subcellular Level

Initial research has successfully identified this compound as an inhibitor of tumor cell invasion and migration. researchgate.netaacrjournals.org It has been shown to reverse the mesenchymal phenotype in breast carcinoma cells, a critical process in metastasis, even in cells that lack the key adhesion molecule E-cadherin. aacrjournals.orgaacrjournals.org This E-cadherin-independent mechanism is a significant finding, suggesting a novel mode of action. aacrjournals.org Studies indicate that this compound disrupts cell signaling pathways mediated by Rap GTPase activation during the epithelial-to-mesenchymal transition (EMT). researchgate.netsmujo.id

Future research must delve deeper into these mechanisms. Advanced investigations should aim to:

Pinpoint Direct Molecular Targets: While Rap GTPase signaling is implicated, the direct protein target(s) of this compound remain unknown. researchgate.netsmujo.id Future studies should employ techniques such as affinity chromatography with immobilized this compound, proteomics-based approaches like thermal proteome profiling (TPP), and photo-affinity labeling to identify its direct binding partners within the cell.

Subcellular Localization and Trafficking: Understanding where and how this compound acts within the cell is crucial. High-resolution microscopy and cell fractionation studies could track the uptake and subcellular accumulation of fluorescently-tagged this compound analogues. This would clarify whether it acts at the plasma membrane, on specific organelles, or within the cytoplasm to exert its effects.

Exploration of Synergistic Effects with Other Bioactive Compounds

The unique E-cadherin-independent mechanism of this compound suggests it could be a powerful component in combination therapies. aacrjournals.org By reversing mesenchymal transformation, it may re-sensitize cancer cells to conventional chemotherapeutics or targeted agents that are less effective against invasive, mesenchymal-like cells.

Future research in this area should focus on:

Combination with Standard Chemotherapies: Investigating the synergistic potential of this compound with cytotoxic drugs (e.g., cisplatin, paclitaxel) is a logical next step. researchgate.net Studies could assess whether pre-treatment with this compound to induce a more epithelial-like state enhances the efficacy of drugs that target proliferating epithelial cells.

Synergy with Targeted Therapies: The close relationship between EMT and resistance to targeted therapeutics is well-documented. researchgate.net Therefore, combining this compound with inhibitors of key signaling pathways implicated in cancer progression (e.g., EGFR, FGFR, PI3K inhibitors) could prevent or overcome acquired resistance. researchgate.netnih.gov

Dual-Action Strategies: Sarasinosides have demonstrated both anticancer and antifouling activities. smujo.idresearchgate.net This dual bioactivity warrants investigation into potential synergistic effects where one action complements the other, or where different structural analogues can be optimized for distinct, yet complementary, therapeutic applications. smujo.id

Sustainable Bioprospecting and Potential for Aquaculture of Source Organisms

This compound is a natural product isolated from marine sponges, primarily of the genus Melophlus, such as Melophlus sarassinorum. nih.govsmujo.idoup.com The reliance on harvesting wild sponge populations presents a significant supply challenge and is ecologically unsustainable. researchgate.netfrontiersin.org

To ensure a stable supply for research and potential future development, the following avenues must be explored:

Sponge Aquaculture: Developing methods for the sustainable aquaculture of Melophlus sarassinorum is a high priority. mdpi.com Field studies have already begun to explore the feasibility of mariculture, but significant challenges remain, including optimizing growth conditions and dealing with environmental hazards like storms and diseases. smujo.idmdpi.comnoaa.gov

Microbial Symbiont Cultivation: Marine sponges host a vast and diverse community of microorganisms, which are considered the true producers of many sponge-derived natural products. frontiersin.orgresearchgate.net Research should focus on isolating and culturing the specific bacterial or fungal symbiont responsible for synthesizing the sarasinoside scaffold. This would enable large-scale production through fermentation, completely bypassing the need to harvest the sponge host. researchgate.net Multi-omic approaches combining metagenomics and metabolomics can help identify the biosynthetic gene clusters for sarasinosides within the sponge holobiont, pointing toward the responsible symbiont. nih.govmdpi.com

Geographic and Phylogenetic Screening: Expanding the search for sarasinosides to other sponge species and geographic locations is also valuable. Studies have identified sarasinosides in sponges of the genera Asteropus and Petrosia. nih.govmdpi.com A broader bioprospecting effort, guided by metabolomic profiling, could uncover new structural analogues with potentially improved activity and identify source organisms that are more amenable to aquaculture.

Development of Novel Research Tools and Methodologies for Sarasinoside Investigation

The study of complex natural products like this compound is often limited by the available analytical tools. While techniques like mass spectrometry-based metabolomics and molecular networking have been instrumental in identifying and dereplicating sarasinoside congeners from crude sponge extracts, new tools are needed to probe their function. researchgate.netnih.govjapsonline.com

Future efforts should include:

Synthesis of Chemical Probes: The total synthesis of this compound, while challenging, would not only confirm its structure but also enable the creation of derivatized chemical probes. These probes (e.g., biotinylated, fluorescently-tagged, or photo-activatable analogues) are essential for target identification and for visualizing the compound's interactions in living cells. aacrjournals.org

Advanced Imaging Techniques: The use of super-resolution microscopy and other advanced imaging modalities in combination with tagged sarasinoside probes could provide unprecedented spatial and temporal resolution of its subcellular interactions, helping to elucidate its mechanism of action on the cytoskeleton and cell junctions. aacrjournals.org

Cell-Based Assay Refinement: The initial discovery of this compound's activity relied on a cell-based phenotypic screen for invasion inhibitors. aacrjournals.org Developing more sophisticated, high-throughput assays that can measure specific aspects of EMT reversal (e.g., changes in cell cohesion, specific protein relocalization) would facilitate the screening of other sarasinoside analogues and the discovery of new compounds with similar activity.

Computational Modeling and In Silico Screening for Target Identification and Drug Discovery

Computational approaches are indispensable tools for accelerating drug discovery and hypothesis generation. nih.gov For this compound, in silico methods can provide significant insights into its structure-activity relationships and potential protein targets.

Key future directions include:

Molecular Docking and Dynamics: Molecular docking studies have already been employed to investigate the binding of sarasinosides to potential targets like acetylcholinesterase (AChE), revealing strong binding affinities. smujo.idresearchgate.net These studies should be expanded to dock this compound against a wide array of proteins known to be involved in cell adhesion, cytoskeletal dynamics, and EMT signaling. Subsequent molecular dynamics simulations can then be used to predict the stability of these interactions.

Pharmacophore Modeling: Based on the known structures of active sarasinosides, a pharmacophore model can be generated. This model, representing the essential 3D arrangement of chemical features required for bioactivity, can be used to virtually screen large compound libraries to identify novel, structurally diverse molecules that may mimic the action of this compound.

In Silico Target Prediction: Various online tools and platforms can predict potential protein targets for a small molecule based on its chemical structure and similarity to known ligands. Applying these algorithms to this compound could generate a list of candidate targets, which can then be validated experimentally, providing a more focused approach to mechanistic studies.

The table below summarizes the results of a molecular docking study of this compound and related compounds against acetylcholinesterase (AChE), demonstrating its potential for strong target interactions. smujo.idresearchgate.net

CompoundTypeBinding Affinity (kcal/mol)
This compound Natural Product-8.2 to -9.6
Sarasinoside A2Natural Product-8.2 to -9.6
Sarasinoside A3Natural Product-8.2 to -9.6
Sarasinoside DNatural Product-8.2 to -9.6
Synoxazolidinone AAChE Inhibitor-9.2
Selektope® (Medetomidine)Commercial Antifoulant-9.5
Econea®Commercial Antifoulant-9.3

Further in silico analysis has also been used to predict the ecotoxicological profiles of sarasinosides, suggesting they possess favorable parameters compared to existing commercial agents, which supports their development as environmentally safer bioactive compounds. smujo.idresearchgate.net

ParameterSarasinosides (1-7)Commercial Agents
Log Kow (Octanol-Water Partition Coefficient)LowHigher
Log Koc (Soil Organic Carbon-Water Partitioning Coefficient)LowHigher
Biotransformation Half-lifeLowHigher
Water SolubilityHigherLower

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for novel therapeutic strategies and a deeper understanding of fundamental cellular processes.

Q & A

Q. How is Sarasinoside A1 structurally characterized, and what analytical methods are essential for its identification?

this compound is a triterpene glycoside isolated from marine sponges (Porifera, Demospongiae). Its structural elucidation involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS) to confirm the aglycone core, sugar moieties, and functional groups (e.g., hydroxyl or methoxy substitutions at specific carbon positions). Comparative analysis with known analogs (e.g., Sarasinosides B1–I2) is critical for distinguishing structural variations .

Q. What are the primary natural sources of this compound, and how do extraction protocols affect yield?

this compound is predominantly isolated from marine sponges, such as those in the genus Ircinia. Extraction typically employs organic solvents (e.g., methanol, dichloromethane) followed by chromatographic purification (e.g., silica gel, HPLC). Yield optimization requires evaluating solvent polarity, temperature, and sponge specimen variability. Documentation of specimen taxonomy and geographic origin is essential for reproducibility .

Q. What preliminary bioactivity assays are used to screen this compound for pharmacological potential?

Initial screenings include cytotoxicity assays (e.g., MTT against cancer cell lines), antimicrobial tests (disc diffusion or MIC determination), and anti-inflammatory models (e.g., COX-2 inhibition). Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) validate activity. Results must be contextualized with purity assessments (≥95% by HPLC) to exclude false positives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivities of this compound across studies?

Discrepancies often arise from differences in assay conditions (e.g., cell line specificity, incubation time), compound purity, or solvent effects (e.g., DMSO cytotoxicity thresholds). Meta-analyses should standardize data using IC₅₀ normalization and apply statistical tests (e.g., ANOVA) to compare studies. Systematic reviews (following Cochrane guidelines) are recommended to synthesize evidence .

Q. What experimental designs are optimal for investigating this compound’s mechanism of action?

Mechanistic studies require multi-omics approaches: transcriptomics (RNA-seq to identify dysregulated pathways), proteomics (SILAC for protein expression), and molecular docking (to predict target binding). Validatory steps include CRISPR/Cas9 knockout of putative targets and Western blotting for protein-level confirmation. Controls should account for off-target effects via sham-treated cohorts .

Q. How can extraction protocols for this compound be optimized for scalability while preserving bioactivity?

Green chemistry principles (e.g., using ethanol-water mixtures) enhance sustainability. Response surface methodology (RSM) identifies optimal parameters (solvent ratio, extraction time). Post-extraction stability assays (e.g., accelerated degradation studies under varying pH/temperature) ensure bioactive integrity. Comparative LC-MS profiling pre- and post-optimization validates structural preservation .

Q. What strategies address low bioavailability of this compound in in vivo models?

Nanocarrier systems (e.g., liposomes, PLGA nanoparticles) improve solubility and pharmacokinetics. Pharmacodynamic studies should measure plasma half-life (via LC-MS/MS) and tissue distribution. Parallel in vitro permeability assays (Caco-2 monolayers) predict absorption efficiency. Dose-ranging studies in rodent models establish therapeutic windows .

Q. How should researchers design studies to explore structure-activity relationships (SAR) among Sarasinoside analogs?

SAR analysis requires synthetic modification of functional groups (e.g., hydroxylation at C7 vs. C9) followed by bioactivity reassessment. Quantum mechanical calculations (DFT) predict electronic effects, while molecular dynamics simulations model ligand-receptor interactions. Data should be tabulated to correlate structural features (e.g., glycosylation patterns) with activity trends .

Q. What methodologies validate the ecological role of this compound in its native marine habitat?

Field studies combine chemical ecology (extract feeding deterrent assays against predators) and metagenomics (sponge microbiome analysis to identify biosynthetic gene clusters). Laboratory mesocosms simulate environmental stressors (e.g., temperature, pH) to assess compound production dynamics. Data interpretation requires integration with marine biogeochemical cycles .

Q. How can interdisciplinary approaches enhance the translational potential of this compound research?

Collaborations with computational chemists (for virtual screening), pharmacologists (for PK/PD modeling), and marine ecologists (for sustainable sourcing) bridge gaps between discovery and application. Open-access databases (e.g., PubChem, ChEMBL) should be leveraged for data sharing, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.